molecular formula C15H26O B1217661 Cedrelanol CAS No. 5937-11-1

Cedrelanol

Cat. No. B1217661
CAS RN: 5937-11-1
M. Wt: 222.37 g/mol
InChI Key: LHYHMMRYTDARSZ-XQLPTFJDSA-N
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Description

Cedrelanol, also known as δ-Cadinol, is an organic compound and a sesquiterpenoid alcohol . It is produced by many plants as well as some animals and microorganisms . It is a white crystalline solid, soluble in isopropyl ether and ethanol . It is an epimer of α-cadinol . Cedrelanol exists in nature as either of two enantiomers distinguished by the prefixes (+)- and (−)- .


Synthesis Analysis

Cedrelanol has been synthesized from various sources. For instance, synthetic (+)-cedrelanol was used to generate six different bis-isonitrile analogues . The process involved epoxidation of the C4−C5 alkene . The first alkylation set in motion the steric outcome of the remaining steps .


Molecular Structure Analysis

Cedrelanol has a molecular formula of C15H26O . It has an average mass of 222.366 Da and a monoisotopic mass of 222.198364 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

Cedrelanol belongs to the class of organic compounds known as sesquiterpenoids . These are terpenes with three consecutive isoprene units . It has been found in quantitative and qualitative phytochemical studies of the Cedrela species .


Physical And Chemical Properties Analysis

Cedrelanol is a white crystalline solid . It is soluble in isopropyl ether and ethanol . It has a molecular formula of C15H26O, an average mass of 222.366 Da, and a monoisotopic mass of 222.198364 Da .

Scientific Research Applications

COX-2 Inhibition

Cedrelanol has demonstrated potential as a COX-2 inhibitor, suggesting anti-inflammatory applications. A study focusing on the anti-inflammatory potential of phytochemicals from "Garam Masala" found Cedrelanol to have binding affinity comparable to Coxibs drugs, known COX-2 inhibitors. This indicates Cedrelanol's potential in developing anti-inflammatory drugs (Dey & Buwa, 2022).

Allelopathic Agent in Agriculture

Cedrelanolide, closely related to Cedrelanol, has been identified for its plant-growth inhibitory properties. This compound from Cedrela salvadorensis exhibited inhibitory effects on germination and seed respiration of various plant species, suggesting its potential role as an allelopathic agent in agricultural practices (Cespedes et al., 2004).

Antioxidant Properties

The hydroethanolic extract of Cedrela odorata's inner stem bark, containing Cedrelanol, has been studied for its antioxidant properties. It demonstrated inhibitory activity against α-glucosidase and positively modulated antioxidant enzymes in diabetic rats. This indicates Cedrelanol's potential in managing oxidative damage associated with diabetes and hyperglycemia (Giordani et al., 2015).

Pest Control

Cedrelanolide has shown significant activity against Spodoptera frugiperda, a pest species, indicating its potential use in pest control. When tested on neonate larvae, Cedrelanolide caused significant larval mortality and growth reduction, suggesting its utility in integrated pest management strategies (Cespedes et al., 2000).

Safety And Hazards

Cedrelanol is classified as an irritant . It is irritating to eyes, respiratory system, and skin . It is recommended to keep it out of the reach of children, rinse immediately with plenty of water in case of contact with eyes, and seek medical advice . Suitable protective clothing should be worn when handling it .

properties

IUPAC Name

(1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHMMRYTDARSZ-XQLPTFJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@]([C@@H]2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

302.00 to 304.00 °C. @ 760.00 mm Hg
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cedrelanol

CAS RN

5937-11-1
Record name epi-α-Cadinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-Cadinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 140 °C
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
S DEY, V BUWA - Innovare Academic Sciences Pvt Ltd.: Bhopal …, 2022 - academia.edu
… COX-2 whereas three other phytochemicals Piperine, Cedrelanol, and Usnic acid demonstrated … reveal that Farnesiferol A, Piperine, Cedrelanol, and Usnic acid could be considered for …
Number of citations: 2 www.academia.edu
ME Daub, J Prudhomme, C Ben Mamoun… - ACS medicinal …, 2017 - ACS Publications
… (14) The remainder of the cedrelanol synthesis exactly paralleled the sequence of steps … Nucleophilic methylation of the isomeric mixture provided cedrelanol (13) and its stereoisomer …
Number of citations: 24 pubs.acs.org
SA Ouf, AMF Galal, HS Ibrahim, AZ Hassan… - Journal of Food Science …, 2021 - Springer
… most active was cedrelanol (−7.6 kcal mol −1 ) followed by alpha-eudesmol (−7.3 kcal mol −1 ) and humulene oxide (−7 kcal mol −1 ). The binding mode of both of cedrelanol and alpha-…
Number of citations: 3 link.springer.com
O Motl, A Trka - J. Soc. Gosmetic Ghemists, 1973 - Citeseer
… The last mentioned alcohol is identical with so called cedrelanol (in older literature other names may be found for this alcohol, as for example torreyol, albicaulol, pilgerol, 0-cadinol). …
Number of citations: 8 citeseerx.ist.psu.edu
A Habbab, K Sekkoum, N Belboukhari… - Current Bioactive …, 2016 - ingentaconnect.com
This study investigates the chemical composition and the biological activities of the essential oils of Vitex agnus-castus. The essential oils from the dry leaves, flowers and seeds of Vitex …
Number of citations: 21 www.ingentaconnect.com
CA Chan, LY Ho, NW Sit - Horticulturae, 2022 - mdpi.com
… of cedrelanol have … Cedrelanol isolated from the bark of Swartzia polyphylla killed all the larvae of Cx. quinquefasciatus at 300 µg/mL [66]. However, the larvicidal activity of cedrelanol …
Number of citations: 6 www.mdpi.com
S Ayari-Guentri, N Djemouai… - Journal of Essential …, 2017 - Taylor & Francis
… In addition, we identified cedrelanol; an acyclic sesquiterpene component known for its antioxidant and antimicrobial activities 12. The total flavonic aglycons content of methanolic …
Number of citations: 7 www.tandfonline.com
T Wu, M Li, Z Lan - Tropical Plant Biology, 2019 - Springer
Noni (Morinda citrifolia) fruit is one of the traditional medicine materials widely consumed in the South Pacific area. The biological activities and medicinal values of noni fruit have been …
Number of citations: 10 link.springer.com
T Ruttanaphan, W Pluempanupat… - Journal of Economic …, 2019 - academic.oup.com
Essential oils are well known to act as biopesticides. This research evaluated the acute toxicity and synergistic effect of essential oil compounds in combination with cypermethrin …
Number of citations: 32 academic.oup.com
BA Hussein, I Karimi, N Yousofvand - In Silico Pharmacology, 2019 - Springer
… Cedrelanol also known as T-cadinol belongs to sesquiterpenes. The present study showed that cedrelanol … Moreover, ADMET assessment showed that cedrelanol can cross GIT and …
Number of citations: 7 link.springer.com

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